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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone. The

document is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis. It summarizes predicted and analogous spectroscopic

data and outlines detailed experimental protocols for acquiring such data.

Introduction
2-oxo-2H-pyran-5-carbonitrile (C₆H₃NO₂) is a heterocyclic compound featuring a pyran-2-one

ring substituted with a nitrile group. Its characterization relies heavily on spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity. While

specific experimental spectra for this compound are not readily available in public databases,

this guide presents predicted data based on the analysis of its functional groups and data from

analogous structures.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-oxo-2H-pyran-5-
carbonitrile. These predictions are based on standard chemical shift and absorption frequency

tables, as well as by analogy to structurally related compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 6.5 - 6.7 Doublet 1H H-3

~ 7.8 - 8.0 Doublet of Doublets 1H H-4

~ 8.5 - 8.7 Doublet 1H H-6

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 105 - 110 C-3

~ 115 - 118 -C≡N

~ 120 - 125 C-5

~ 145 - 150 C-4

~ 155 - 160 C-6

~ 160 - 165 C-2 (C=O)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group

~ 3100 - 3000 C-H stretch (aromatic/vinylic)

~ 2240 - 2220 -C≡N stretch (nitrile)

~ 1750 - 1720 C=O stretch (α,β-unsaturated lactone)

~ 1650 - 1600 C=C stretch

~ 1200 - 1000 C-O stretch (ester)
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Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

121.02 [M]⁺ (Molecular Ion)

93.02 [M - CO]⁺

65.02 [M - CO - CO]⁺ or [M - 2CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 2-oxo-2H-pyran-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-oxo-2H-pyran-5-
carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean

NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Acquire a ¹H NMR spectrum, typically at a frequency of 400 MHz or higher. Standard

parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b136711?utm_src=pdf-body
https://www.benchchem.com/product/b136711?utm_src=pdf-body
https://www.benchchem.com/product/b136711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a proton-decoupled ¹³C NMR spectrum, typically at a frequency of 100 MHz or

higher. A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2-oxo-2H-pyran-5-carbonitrile with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Background Spectrum: Run a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - Mass Spectrometry):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.
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Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their relative abundance.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and interpret the major fragment ions to gain structural information.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 2-oxo-
2H-pyran-5-carbonitrile. Researchers are encouraged to acquire experimental data to

validate and expand upon the predictions presented herein.

To cite this document: BenchChem. [Spectroscopic Profile of 2-oxo-2H-pyran-5-carbonitrile:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136711#2-oxo-2h-pyran-5-carbonitrile-spectroscopic-
data-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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